molecular formula C20H24N2O3S B2660250 2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide CAS No. 608492-88-2

2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

Cat. No. B2660250
CAS RN: 608492-88-2
M. Wt: 372.48
InChI Key: BLQAVVJMXJDTHM-UHFFFAOYSA-N
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Description

“2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide” is a chemical compound with the CAS Number: 282104-66-9 . Its molecular weight is 296.39 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H20N2O3S/c1-11-5-3-4-10-16(11)20(18,19)14-8-6-13(7-9-14)15-12(2)17/h6-9,11H,3-5,10H2,1-2H3,(H,15,17) . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including the compound , serve as essential building blocks in drug design. Their six-membered ring structure with one nitrogen atom and five carbon atoms (sp3-hybridized) makes them versatile for constructing bioactive molecules. Researchers explore the synthesis of substituted piperidines to create novel pharmaceuticals. The compound’s structural modifications can lead to improved drug efficacy, selectivity, and safety profiles .

ALK and ROS1 Kinase Inhibition

A series of 2-amino-4-(1-piperidine) pyridine derivatives, including our compound, have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These kinases play crucial roles in cancer progression. The compound’s activity against Crizotinib-resistant ALK variants makes it a promising candidate for targeted cancer therapy .

Spiropiperidines and Condensed Piperidines

Researchers have explored the synthesis of spiropiperidines and condensed piperidines using various intra- and intermolecular reactions. These derivatives exhibit diverse biological activities and may find applications in drug discovery. The compound’s unique structural features contribute to its potential in this context .

Multicomponent Reactions

Efficient methods for synthesizing piperidines are essential. Multicomponent reactions (MCRs) provide a cost-effective approach. Investigating MCRs involving the compound could yield novel piperidine derivatives with distinct biological properties .

Biological Evaluation

Scientists continue to evaluate the biological activity of synthetic and natural piperidines. The compound’s pharmacological potential, including interactions with receptors, enzymes, and cellular pathways, remains an active area of research. Early-stage studies suggest promising results .

Substrate for Further Synthesis

Experienced researchers seek suitable substrates for synthesizing biologically active piperidines. The compound’s unique substituents and sulfonyl group make it an interesting starting point for further exploration. By modifying its structure, scientists can tailor its properties for specific applications .

properties

IUPAC Name

2-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-6-5-13-22(14-15)26(24,25)18-11-9-17(10-12-18)21-20(23)19-8-4-3-7-16(19)2/h3-4,7-12,15H,5-6,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQAVVJMXJDTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

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